Cas no 1256360-23-2 (4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)

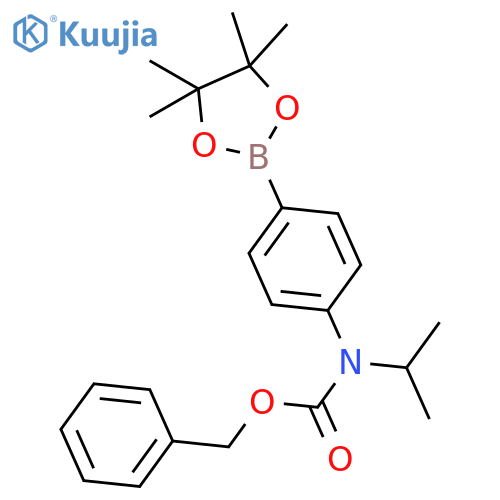

1256360-23-2 structure

商品名:4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester

CAS番号:1256360-23-2

MF:C23H30BNO4

メガワット:395.2996

MDL:MFCD16660306

CID:828568

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- 4-(N-Cbz-N-isopropylamino)phenylboronic acid pinacol ester

- B-2846

- X0463

- 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester

-

- MDL: MFCD16660306

計算された属性

- せいみつぶんしりょう: 395.22700

じっけんとくせい

- PSA: 48.00000

- LogP: 4.53740

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester セキュリティ情報

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB273885-1 g |

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester; 98% |

1256360-23-2 | 1g |

€637.00 | 2023-04-26 | ||

| Chemenu | CM206749-250mg |

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |

1256360-23-2 | 98% | 250mg |

$249 | 2023-02-03 | |

| Chemenu | CM206749-250mg |

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |

1256360-23-2 | 98% | 250mg |

$139 | 2021-08-04 | |

| TRC | C227858-50mg |

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester |

1256360-23-2 | 50mg |

$ 69.00 | 2023-04-18 | ||

| abcr | AB273885-1g |

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester, 98%; . |

1256360-23-2 | 98% | 1g |

€637.00 | 2024-06-09 | |

| Crysdot LLC | CD12168496-1g |

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |

1256360-23-2 | 95+% | 1g |

$330 | 2024-07-23 | |

| Crysdot LLC | CD12168496-5g |

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |

1256360-23-2 | 95+% | 5g |

$923 | 2024-07-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247270-250mg |

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |

1256360-23-2 | 98% | 250mg |

¥2156.00 | 2024-08-09 | |

| 1PlusChem | 1P009C7X-250mg |

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |

1256360-23-2 | 98% | 250mg |

$183.00 | 2025-02-24 | |

| Chemenu | CM206749-1g |

Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |

1256360-23-2 | 98% | 1g |

$576 | 2023-02-03 |

4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

1256360-23-2 (4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester) 関連製品

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256360-23-2)4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester

清らかである:99%/99%

はかる:250mg/1g

価格 ($):176.0/377.0